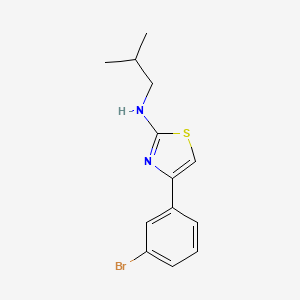

4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine

Beschreibung

4-(3-Bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine (CAS: 1275853-51-4) is a brominated thiazole derivative with the molecular formula C₁₃H₁₅BrN₂S and a molecular weight of 311.24 g/mol . The compound features a 3-bromophenyl substituent at the 4-position of the thiazole ring and a branched 2-methylpropyl (isobutyl) amine group at the 2-position.

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2S/c1-9(2)7-15-13-16-12(8-17-13)10-4-3-5-11(14)6-10/h3-6,8-9H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNSLNIKFLACBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CS1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiazole derivatives are commonly synthesized via condensation reactions involving α-halo ketones and thioamides or related sulfur-containing reagents. The thiazole ring formation typically proceeds through nucleophilic substitution followed by cyclization and aromatization steps. The introduction of substituents such as bromophenyl and isobutyl amine groups is achieved either via pre-functionalized starting materials or post-ring formation modifications.

General Synthetic Strategy for 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine

The preparation generally involves:

- Step 1: Preparation of an α-bromoacetophenone derivative bearing the 3-bromophenyl substituent.

- Step 2: Reaction of this α-bromo ketone with an appropriate thioamide or thiourea derivative to form the thiazole ring.

- Step 3: Introduction or coupling of the N-(2-methylpropyl) substituent (isobutylamine) to the thiazole nitrogen.

This approach is supported by literature on thiazole synthesis through α-halo ketones and primary amines or thioamide precursors, often utilizing one-pot or multi-step protocols.

One-Pot Synthesis of Thiazol-2(3H)-imine Derivatives as a Model Method

A notable efficient method involves a one-pot four-step process starting from α-active methylene ketones, bromination, thiocyanate treatment, and condensation with primary amines in ethanol. This method, although demonstrated for related thiazol-2-imine derivatives, provides a useful template for synthesizing 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine by adapting the ketone and amine components accordingly.

- Use of N-bromosuccinimide (NBS) for bromination of the α-methylene ketone.

- Treatment with potassium thiocyanate to introduce the thiocyanate group.

- Condensation with primary amines (e.g., isobutylamine) to form the thiazole ring.

- Conducted in ethanol at room temperature, avoiding complex extraction or chromatography steps.

- High yields (up to 90%) and straightforward purification by crystallization.

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | α-active methylene ketone + NBS + benzoyl peroxide in EtOH | 1 hour | - | Room temperature, stirring |

| Thiocyanate treatment | Potassium thiocyanate added, stirred | 1 hour | - | Room temperature |

| Amine condensation | Primary amine (e.g., isobutylamine) added | 2 hours | Product precipitates | Room temperature, crystallization possible |

This procedure is adaptable to α-bromoacetophenone derivatives bearing 3-bromophenyl groups and primary amines such as 2-methylpropylamine to yield the target thiazole amine compound.

Multi-Step Coupling and Cyclization Approach

Another approach involves:

- Coupling of 3-bromobenzoic acid derivatives with amines using coupling reagents like HOBt, HCTU, and DIEA.

- Protection and deprotection steps (e.g., Boc protection) to control amine reactivity.

- Formation of thiazole rings from amino acid or thioamide precursors via cyclization.

- Oxidation and reduction steps to adjust functional groups for optimal coupling efficiency.

This approach, though more complex, allows for precise substitution patterns and higher control over stereochemistry and purity. Calcium carbonate is sometimes used to neutralize hydrobromic acid generated during thiazole ring formation, improving yields and simplifying purification.

Data Table Summarizing Preparation Methods

| Method Type | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| One-pot α-bromo ketone method | α-active methylene ketone, NBS, KSCN, primary amine (isobutylamine) | EtOH, room temp, 4-step one-pot | Up to 90 | Simple, no chromatography needed | Limited to suitable ketones and amines |

| Multi-step coupling & cyclization | 3-bromobenzoic acid derivatives, thioamides, amines | Coupling reagents (HOBt, HCTU, DIEA), Boc protection/deprotection, oxidation/reduction | Variable (moderate to high) | High control, stereochemistry possible | More steps, complex purification |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth due to its ability to interfere with microbial cell wall synthesis .

Anticancer Properties

Thiazole derivatives are also explored for their anticancer potential. The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways .

Case Study: Synthesis and Evaluation

A study conducted on the synthesis of similar thiazole compounds revealed that modifications in the side chains can enhance biological activity. This suggests that further research into the structural variations of 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine could lead to more potent derivatives .

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt pest metabolic processes. In laboratory settings, it has been effective against common agricultural pests, reducing their populations significantly without adversely affecting beneficial insects . This positions the compound as a candidate for developing environmentally friendly pest control agents.

Materials Science

Polymer Additive

In materials science, 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine is being investigated as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research indicates that polymers blended with this compound exhibit improved resistance to degradation under UV exposure .

Summary of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anticancer Properties | Induces apoptosis; further structural studies needed | |

| Agriculture | Pesticidal Activity | Reduces pest populations; eco-friendly alternative |

| Materials Science | Polymer Additive | Enhances thermal stability and UV resistance |

Wirkmechanismus

The mechanism by which 4-(3-Bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine exerts its effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The compound’s key structural features are compared to similar thiazol-2-amine derivatives (Table 1):

Key Observations:

Bromine Position : The meta-bromine in the target compound contrasts with para-bromine in ’s derivatives. Para-substitution often enhances electronic effects (e.g., resonance), while meta-substitution may reduce steric hindrance .

Amine Substituents: The 2-methylpropyl group in the target compound is a branched aliphatic chain, differing from aromatic (e.g., 4-chlorophenyl in ) or electron-rich (e.g., 4-dimethylaminobenzylidene in ) amines.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but derivatives with similar molecular weights (e.g., 356.85 g/mol in ) melt at 185–325°C, suggesting high thermal stability .

- Purity : HPLC purity for analogs exceeds 98% (e.g., 99.5% for ’s Compound 3f), indicating robust synthetic protocols .

Biologische Aktivität

The compound 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine (CAS No. 1275853-51-4) is part of the thiazole family, which has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine can be represented as follows:

This compound features a thiazole ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. A related study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated significant antimicrobial activity against various pathogens. The synthesized compounds showed effectiveness comparable to standard antibiotics such as norfloxacin and antifungals like fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Comparison Standard |

|---|---|---|---|

| p2 | Antibacterial | X µg/mL | Norfloxacin |

| p3 | Antifungal | Y µg/mL | Fluconazole |

Note: X and Y represent specific MIC values from experimental data.

Anticancer Activity

The anticancer properties of thiazole derivatives are also well-documented. In vitro studies using the MCF7 human breast adenocarcinoma cell line indicated that certain derivatives exhibited promising anticancer activity. For instance, compound p2 was particularly effective, showing results comparable to the standard drug 5-fluorouracil .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| p2 | A µM | 5-Fluorouracil |

| p3 | B µM | 5-Fluorouracil |

Note: A and B represent specific IC50 values derived from experimental assays.

Pharmacokinetics and Interaction Studies

A critical aspect of the biological activity of 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine is its pharmacokinetic profile. Recent research has focused on its interaction with human serum albumin (HSA), which plays a vital role in drug distribution and efficacy.

The binding affinity between HSA and the compound was assessed using multi-spectroscopic techniques, revealing a moderate to strong binding constant. This interaction is crucial as it influences the drug's bioavailability and therapeutic potential .

Table 3: Binding Characteristics with Human Serum Albumin

| Parameter | Value |

|---|---|

| Binding Constant (K) | |

| Interaction Mechanism | Static fluorescence quenching |

| Alteration in HSA Structure | Increased α-helix content |

Case Studies

Several case studies have explored the biological activities of thiazole derivatives similar to 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine. These studies consistently report significant antibacterial and anticancer activities, reinforcing the potential for developing new therapeutic agents based on this scaffold.

For example, a study published in BMC Chemistry synthesized several thiazole derivatives and evaluated their biological activities through various assays. The results indicated that specific modifications to the thiazole structure could enhance both antimicrobial and anticancer efficacy .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as bromoaniline derivatives and thiosemicarbazide under acidic conditions. For example, a two-step process involves:

Formation of an intermediate by reacting 3-bromoaniline with a carbonyl compound (e.g., bromoacetyl bromide).

Cyclization with a sulfur source (e.g., thiosemicarbazide) in a polar aprotic solvent like DMF or ethanol .

- Key Variables : Temperature (90–120°C), solvent polarity, and catalyst (e.g., POCl₃) significantly impact yield. Evidence shows yields of 60–80% under optimized reflux conditions .

Table 1 : Comparison of Synthetic Routes

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromoaniline + Thiosemicarbazide | DMF | POCl₃ | 75 | |

| Bromoacetyl bromide derivative | Ethanol | H₂SO₄ | 67 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (e.g., δ 7.2–8.1 ppm for aromatic protons) and the 2-methylpropyl group (δ 1.0–1.5 ppm for methyl groups) .

- IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 325 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what software is recommended for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction determines bond angles, torsion angles, and intermolecular interactions. For example:

- The thiazole ring in related compounds shows dihedral angles of 9.2–19.0° with substituted phenyl groups, affecting planarity .

- Software : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Data collection parameters (e.g., θ range: 2.2–29.2°, λ = 0.71073 Å) ensure high-resolution structures .

Table 2 : Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21 | |

| β Angle | 97.975° | |

| R-factor | 0.048 |

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Substituent Effects : The 3-bromophenyl group may exhibit varying steric/electronic interactions with targets compared to 4-bromo analogs .

- Assay Conditions : Use standardized in vitro protocols (e.g., MTT assays for cytotoxicity) with controls for cell line specificity (e.g., HeLa vs. MCF-7) .

- Dose-Response Validation : Replicate studies with IC₅₀ values and statistical analysis (e.g., ANOVA) to confirm reproducibility .

Q. How to design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

- Methodological Answer :

Substituent Variation : Synthesize analogs with halogens (F, Cl) or methyl groups at the phenyl or thiazole positions.

Biological Screening : Test against disease-specific targets (e.g., kinase inhibitors for cancer) using enzymatic assays .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to proteins like CDK2 .

Example SAR Insight : In a 2019 study, 4-(4-bromophenyl)-thiazol-2-amine derivatives showed enhanced anticancer activity when paired with electron-withdrawing groups (e.g., -NO₂) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Experimental Replication : Measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy at controlled temperatures (25°C vs. 37°C).

- LogP Calculation : Compare experimental logP values with computational predictions (e.g., ChemAxon) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.